1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an amine group at position 4. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, 2-methylbenzyl hydrazine can be reacted with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Amine Group: The amine group at position 4 can be introduced through a substitution reaction. This can be achieved by reacting the pyrazole intermediate with an appropriate amine source under suitable conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)-1H-pyrazol-3-amine: This compound has a similar structure but with the amine group at position 3 instead of position 4.
1-(2-Methylbenzyl)-1H-pyrazol-5-amine: This compound has the amine group at position 5.
1-(2-Methylbenzyl)-1H-pyrazol-4-carboxylic acid: This compound has a carboxylic acid group at position 4 instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADEZVEPCCGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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